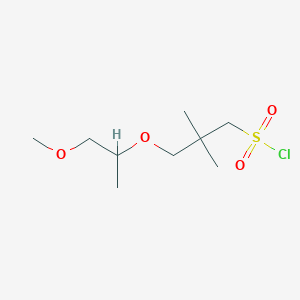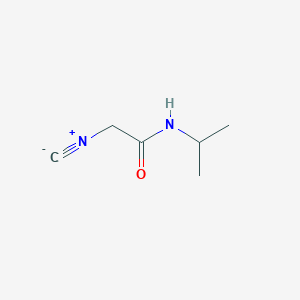
2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid is a compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound often utilize multicomponent reactions (MCRs) due to their efficiency in generating molecular diversity and complexity. MCRs improve atom economy, selectivity, and yield, making them suitable for large-scale synthesis .
化学反应分析
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. Reaction conditions often involve the use of catalysts such as transition metals to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学研究应用
2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various bioactive molecules and alkaloids.
Biology: The compound is used in studies related to neurodegenerative disorders and infectious diseases due to its biological activity.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neuroinflammatory and neurodegenerative conditions.
Industry: The compound is used in the production of chiral scaffolds for asymmetric catalysis
作用机制
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, such as anti-inflammatory or neuroprotective effects .
相似化合物的比较
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 1,2,3,4-Tetrahydroisoquinoline
- 2-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
- N-Benzyl tetrahydroisoquinoline
Uniqueness
2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,9,12H,5-7H2,(H,13,14) |
InChI 键 |
HYTANDXJNABRBN-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC=CC=C2CN1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)










